
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, which are substituted with methyl groups at various positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolone with methylhydrazines. The process can be summarized as follows:
Starting Materials: 1,3-dimethyl-5-pyrazolone and methylhydrazines.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium hydroxide and a solvent like methanol.
Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as a melt-castable explosive.
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure and specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C9H13N5 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-(1,3-dimethylpyrazol-4-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-6-7(5-13(2)11-6)8-4-9(10)14(3)12-8/h4-5H,10H2,1-3H3 |
Clave InChI |
IPTDLUXCKRRVHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C2=NN(C(=C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


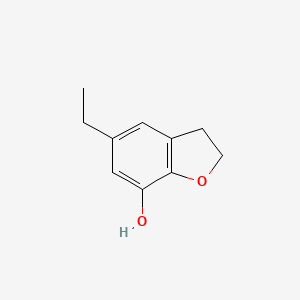

![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)

amine](/img/structure/B13306672.png)
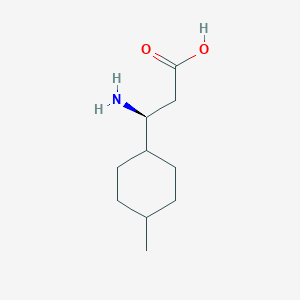

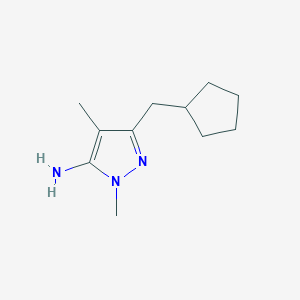


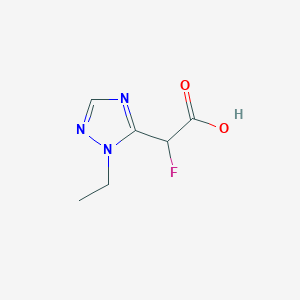

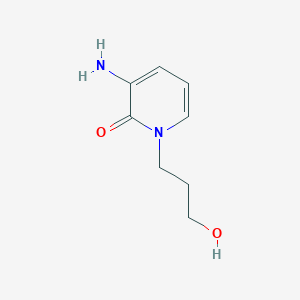
![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)
